molecular formula C16H14BrClN2O2S B3713532 5-bromo-2-chloro-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]benzamide

5-bromo-2-chloro-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]benzamide

Cat. No.: B3713532
M. Wt: 413.7 g/mol
InChI Key: QMWVLGDKIVEWHD-UHFFFAOYSA-N
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Description

The compound “5-bromo-2-chloro-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide” is likely to be an organic compound due to the presence of carbon ©, hydrogen (H), and nitrogen (N) atoms. The presence of bromine (Br) and chlorine (Cl) indicates that it’s a halogenated compound. The “benzamide” part suggests that it contains a benzene ring attached to an amide group (-CONH2). The “5-bromo-2-chloro” part indicates that the bromine and chlorine atoms are attached to the 5th and 2nd positions of the benzene ring, respectively. The “N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}” part is a bit complex, but it suggests the presence of another benzene ring with two methyl groups (-CH3) and a hydroxy group (-OH) at the 4th and 5th positions .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the benzamide core, the introduction of the halogen atoms, and the attachment of the complex “N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}” group. The exact synthesis process would depend on the specific reactions used and the order in which the groups are attached .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The benzene rings would likely be planar due to the nature of aromatic compounds, and the various groups attached to the rings would add to the complexity of the structure .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The presence of the amide group could allow for reactions involving the nitrogen atom, and the halogen atoms could potentially be replaced in substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the various functional groups .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended to be a drug, for example, the mechanism of action would depend on how the compound interacts with biological systems .

Safety and Hazards

As with any chemical compound, handling “5-bromo-2-chloro-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide” would require appropriate safety precautions. The specific hazards associated with this compound would depend on its physical and chemical properties .

Future Directions

The future research directions for this compound would likely depend on its intended use. If it’s a potential drug, for example, future research could focus on testing its efficacy and safety in preclinical and clinical trials .

Properties

IUPAC Name

5-bromo-2-chloro-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrClN2O2S/c1-8-5-13(14(21)6-9(8)2)19-16(23)20-15(22)11-7-10(17)3-4-12(11)18/h3-7,21H,1-2H3,(H2,19,20,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMWVLGDKIVEWHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)O)NC(=S)NC(=O)C2=C(C=CC(=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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